(1E)-8-methoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-methoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of chromenone and pyrroloquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-methoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include methoxy-substituted benzaldehydes, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-methoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or signaling molecules. Its structural features may interact with biological targets in unique ways, offering opportunities for drug discovery.
Medicine
In medicine, this compound and its derivatives might be explored for their therapeutic potential. For example, they could be tested for anti-inflammatory, anticancer, or antimicrobial activities, depending on their interaction with biological systems.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it suitable for applications in electronics or catalysis.
Mechanism of Action
The mechanism of action of (1E)-8-methoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique bonding properties.
Al3Zr: An intermetallic compound with applications in high-temperature materials.
Uniqueness
What sets (1E)-8-methoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its combination of chromenone and pyrroloquinoline structures, which confer unique chemical and physical properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3E)-6-methoxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C27H23NO6/c1-14-13-27(2,3)28-23-17(14)10-16(32-4)11-18(23)19(25(28)30)12-21(29)20-9-15-7-6-8-22(33-5)24(15)34-26(20)31/h6-13H,1-5H3/b19-12+ |
InChI Key |
GMHLCPUHNILOJH-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)C2=O)OC)(C)C |
Origin of Product |
United States |
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